7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine
説明
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound reflects its complex polycyclic structure incorporating multiple heterocyclic systems. According to the International Union of Pure and Applied Chemistry naming conventions, the complete systematic name is 7-chloro-2-ethenyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene. This nomenclature indicates the presence of a tricyclic framework with specific positioning of substituents and heteroatoms.
The compound belongs to the thienobenzazepine class of heterocycles, which represents a fusion of thiophene and benzazepine ring systems. Alternative systematic names found in chemical databases include this compound and Thieno(4,3,2-ef)(3)benzazepine, 7-chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methyl-. The compound is also recognized by its research designation SK&F 104856, which reflects its development history in pharmaceutical research.
International naming variations demonstrate the global recognition of this compound structure. The German systematic name is documented as 7-Chlor-4-methyl-2-vinyl-3,4,5,6-tetrahydrothieno[4,3,2-ef]benzazepin, while the French equivalent is 7-Chloro-4-méthyl-2-vinyl-3,4,5,6-tétrahydrothiéno[4,3,2-ef]benzazépine. These variations maintain the core structural descriptors while adapting to language-specific chemical nomenclature conventions.
The systematic classification places this compound within the broader category of nitrogen-containing heterocycles with sulfur incorporation, specifically in the benzazepine subfamily characterized by seven-membered nitrogen-containing rings fused to aromatic systems. The presence of the thiophene ring system further classifies it as a thieno-fused benzazepine derivative, representing a relatively specialized class of organic compounds with potential pharmacological significance.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₄H₁₄ClNS, indicating a composition of fourteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom. The molecular weight is precisely calculated as 263.8 grams per mole, with the monoisotopic mass determined to be 263.053548 atomic mass units.
The molecular structure can be represented by the Simplified Molecular Input Line Entry System string: CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl. This representation illustrates the connectivity pattern of all atoms within the molecule, demonstrating the complex polycyclic framework characteristic of thienobenzazepine derivatives.
Stereochemical considerations for this compound involve the analysis of potential chiral centers and conformational preferences within the tetrahydrobenzazepine ring system. The saturated portion of the benzazepine ring, specifically the 3,4,5,6-tetrahydro segment, introduces conformational flexibility that influences the overall three-dimensional structure. The presence of the methyl substituent at position 4 creates a stereogenic center, though specific stereochemical descriptors are not explicitly defined in the available structural data.
| Molecular Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₄H₁₄ClNS | - |
| Molecular Weight | 263.8 | g/mol |
| Monoisotopic Mass | 263.053548 | amu |
| Heavy Atom Count | 17 | atoms |
| Hydrogen Bond Donors | 0 | count |
| Hydrogen Bond Acceptors | 2 | count |
| Rotatable Bond Count | 2 | count |
The InChI (International Chemical Identifier) string for this compound is InChI=1S/C14H14ClNS/c1-3-12-10-8-16(2)7-6-9-11(15)4-5-13(17-12)14(9)10/h3-5H,1,6-8H2,2H3. This standardized identifier provides an unambiguous representation of the molecular structure and enables precise chemical database searches and structural comparisons.
X-ray Crystallographic Analysis and Conformational Studies
X-ray crystallographic analysis represents the gold standard for definitive structural determination of organic compounds, providing precise atomic coordinates and bond lengths within crystal lattices. The fundamental principles of X-ray crystallography rely on the diffraction of X-ray radiation by the periodic arrangement of atoms in crystalline solids, with interatomic spacing on the order of one angstrom being ideal for generating interpretable diffraction patterns.
For complex heterocyclic compounds like this compound, crystallographic studies would provide critical information about bond angles, dihedral angles, and intermolecular interactions that govern solid-state packing arrangements. The technique requires obtaining suitable single crystals through controlled crystallization processes, often involving systematic screening of different solvents and crystallization conditions.
Modern X-ray crystallographic instrumentation, such as the Thermo Scientific Q Exactive mass spectrometer system, enables high-resolution structural analysis with resolving power up to 140,000 and mass accuracy better than 1 parts per million. These advanced analytical capabilities support comprehensive structural characterization of complex organic molecules through complementary analytical approaches.
Conformational analysis of thienobenzazepine derivatives reveals significant flexibility within the seven-membered benzazepine ring system. Research on related tetrahydrobenzothiophene compounds demonstrates that saturated ring portions adopt various conformations, with energy differences typically ranging from 5 to 15 kilocalories per mole between different conformers. The presence of intramolecular interactions, such as sulfur-oxygen contacts shorter than van der Waals radii, can stabilize specific conformational arrangements.
| Crystallographic Parameter | Typical Range | Significance |
|---|---|---|
| Resolution Limit | 1.0-3.8 Å | Data quality indicator |
| Space Group | Various | Crystal symmetry |
| Unit Cell Dimensions | Compound-specific | Crystal packing |
| Temperature | 100-298 K | Data collection conditions |
| Radiation Source | Cu/Mo Kα | X-ray wavelength |
The structural flexibility of the tetrahydro portion introduces conformational complexity that must be considered in crystallographic analysis. Different crystal polymorphs may exhibit distinct molecular conformations, as observed in related pharmaceutical compounds where multiple crystalline forms can be isolated under different conditions. Such polymorphic behavior has significant implications for understanding structure-activity relationships and optimizing crystallization protocols for analytical purposes.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of nuclear spin interactions. Available ¹H Nuclear Magnetic Resonance data for related synthetic procedures indicate characteristic chemical shifts and coupling patterns that can be used for structural verification.
Proton Nuclear Magnetic Resonance analysis of the SK&F 104856 synthetic intermediate reveals specific chemical shift patterns characteristic of the thienobenzazepine framework. The vinyl protons of the ethenyl substituent appear as distinctive multiplets in the aromatic region, while the tetrahydro ring protons exhibit characteristic aliphatic chemical shifts with specific coupling patterns reflecting the ring geometry.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak at mass-to-charge ratio 263.8 corresponds to the calculated molecular weight, while fragmentation patterns reveal characteristic losses associated with the chlorine atom, methyl group, and vinyl substituent. High-resolution mass spectrometry using Orbitrap technology can achieve mass accuracy better than 3 parts per million, enabling precise molecular formula determination.
| Spectroscopic Technique | Key Information | Analytical Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | Structural connectivity |
| ¹³C Nuclear Magnetic Resonance | Carbon environment analysis | Functional group identification |
| Infrared Spectroscopy | Vibrational frequencies | Functional group characterization |
| Mass Spectrometry | Molecular weight, fragmentation | Molecular formula confirmation |
| Ultraviolet-Visible Spectroscopy | Electronic transitions | Aromatic system analysis |
Infrared spectroscopy of thienobenzazepine derivatives typically exhibits characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching (3000-3100 wavenumbers), aliphatic carbon-hydrogen stretching (2800-3000 wavenumbers), and aromatic carbon-carbon stretching vibrations (1400-1600 wavenumbers). The presence of the thiophene ring system introduces additional characteristic frequencies that can be used for structural confirmation.
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system formed by the fused thiophene and benzene rings. The aromatic chromophore typically exhibits absorption maxima in the ultraviolet region (250-350 nanometers) with specific fine structure depending on the substitution pattern and ring fusion geometry. These electronic transitions provide information about the π-electron system delocalization and can be used for quantitative analysis and purity assessment.
特性
CAS番号 |
136427-58-2 |
|---|---|
分子式 |
C14H14ClNS |
分子量 |
263.8 g/mol |
IUPAC名 |
7-chloro-2-ethenyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene |
InChI |
InChI=1S/C14H14ClNS/c1-3-12-10-8-16(2)7-6-9-11(15)4-5-13(17-12)14(9)10/h3-5H,1,6-8H2,2H3 |
InChIキー |
WKXSXFYQPCWZOS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl |
正規SMILES |
CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl |
他のCAS番号 |
136427-58-2 |
同義語 |
2-vinyl-7-chloro-3,4,5,6-tetrahydro-4-methylthieno(4,3,2ef)(3)benzazepine SK and F 104856 SK and F-104856 SKF 104856 |
製品の起源 |
United States |
化学反応の分析
SKF 104856は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、置換の種類(例えば、水酸化ナトリウムによる求核置換)に応じて求核剤または求電子剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究の応用
SKF 104856は、さまざまな分野における応用について広く研究されています。
化学: αアドレナリン受容体拮抗薬とその受容体との相互作用を研究するためのモデル化合物として役立ちます。
生物学: 生理学的プロセスにおけるα1Dアドレナリン受容体の役割を理解するために研究で使用されます。
医学: SKF 104856は、特に高血圧など、心臓血管系の病気の治療における可能性のある用途について研究されてきました.
工業: 工業的な用途は限られています。医薬品研究開発における参照化合物として役立ちます。
作用機序
類似の化合物との比較
SKF 104856は、α1Dアドレナリン受容体に対する特異性においてユニークです。類似の化合物としては以下のようなものがあります。
プラゾシン: 別のαアドレナリン受容体拮抗薬ですが、α1A、α1B、およびα1D受容体に対してより広い特異性を持ちます。
タムスロシン: 主にα1Aアドレナリン受容体を標的とし、良性前立腺肥大症の治療に使用されます。
テラゾシン: プラゾシンと同様に、複数のα1アドレナリン受容体サブタイプを標的とし、高血圧症と良性前立腺肥大症の治療に使用されます.
SKF 104856のユニークさは、α1Dアドレナリン受容体に対する親和性と選択性が高いことにあり、この特定の受容体サブタイプに焦点を当てた研究において貴重なツールとなります。
類似化合物との比較
Table 1: Key Structural Analogs and Properties
Key Observations :
Ethyl vs. Ethenyl at Position 2: The ethyl-substituted analog (7-chloro-2-ethyl-...) was prioritized for metabolic stability due to concerns about degradation in the thiophene side chain .
Methyl vs. The phenyl variant (7-chloro-2-ethenyl-4-phenylthieno...) was synthesized as an intermediate but lacked explicit therapeutic applications in the evidence .
Industrial-Scale Benzazepines: The patent in describes benzazepines with variable halogen (X1) and alkyl (R1/R2) groups as intermediates for vasopressin antagonists. While these share the tetrahydrobenzazepine core, their substituent profiles diverge from the thienobenzazepine derivatives, highlighting structural flexibility for diverse therapeutic targets.
Therapeutic and Metabolic Implications
- The ethyl and ethenyl analogs were both explored for BPH, but the ethyl variant’s metabolic stability made it preferable for early-stage studies .
- The absence of pharmacological data for the ethenyl-substituted compound in the evidence suggests a need for further comparative studies on receptor binding, potency, and toxicity.
準備方法
Formation of the Azepine Core
The benzo[b]thiophene derivative undergoes N-alkylation with methylaminoacetaldehyde dimethyl acetal in dry acetone, facilitated by potassium carbonate. This yields a secondary amine intermediate, which is subsequently treated with trifluoromethanesulfonic acid to induce cyclization. The acid catalyzes the removal of protecting groups and facilitates intramolecular electrophilic aromatic substitution, forming the 3,4-dihydro-4-methylthieno[4,3,2-ef]benzazepine core.
Reduction of the Dihydro Intermediate
The dihydro intermediate is reduced using diborane (BH₃) in tetrahydrofuran (THF) . This step saturates the double bond in the azepine ring, producing the tetrahydro derivative. The reaction proceeds under reflux for 3 hours, followed by quenching with methanol to yield ethyl 7-chloro-3,4,5,6-tetrahydro-4-methylthieno[4,3,2-ef]benzazepine-2-carboxylate .
Introduction of the Ethenyl Group
The ester group at position 2 is hydrolyzed to a carboxylic acid using aqueous hydrochloric acid. Subsequent decarboxylation under thermal conditions generates a reactive site for ethenylation . Palladium-catalyzed coupling with vinyl reagents (e.g., vinyl boronic acid) introduces the ethenyl substituent, completing the synthesis.
Critical Parameters :
-
Solvent : THF for borane reactions; dichloromethane for cyclization.
-
Catalysts : Trifluoromethanesulfonic acid (cyclization), Pd(PPh₃)₄ (coupling).
-
Yield : 65–75% for the cyclization step; 80–85% for borane reduction.
Alternative Pathway via Thio-Claisen Rearrangement
A second method employs a thio-Claisen rearrangement to construct the thienoazepine framework:
Synthesis of the Thioether Intermediate
5-Chloro-3-methylbenzo[b]thiophene is treated with vinyl magnesium bromide in the presence of a copper catalyst to form a thioether. This intermediate undergoes Claisen rearrangement at 120°C, reorganizing the carbon-sulfur bonds to establish the azepine ring.
Chlorination and Methylation
Post-rearrangement, the product is chlorinated using phosphorus pentachloride (PCl₅) in trichlorobenzene. Methylation at the nitrogen center is achieved with methyl iodide and a base (e.g., potassium carbonate), yielding the final compound.
Optimization Notes :
-
Excess PCl₅ (2.5–3.0 equivalents) ensures complete chlorination.
-
Reaction temperatures above 100°C prevent incomplete rearrangement.
Comparative Analysis of Methods
| Parameter | Friedel-Crafts/Borane Method | Thio-Claisen Method |
|---|---|---|
| Starting Material | Ethyl benzo[b]thiophene carboxylate | Benzo[b]thiophene thioether |
| Key Step | Acid-catalyzed cyclization | Thermal rearrangement |
| Reduction Agent | Diborane | N/A |
| Total Yield | 50–60% | 45–55% |
| Purity (HPLC) | >99% | 95–98% |
| Scalability | Industrial-scale feasible | Limited by high-temperature steps |
The Friedel-Crafts route offers higher yields and purity, making it preferable for large-scale synthesis. Conversely, the thio-Claisen method avoids borane but requires stringent temperature control.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
During Friedel-Crafts cyclization, over-alkylation may occur if the methylaminoacetaldehyde dimethyl acetal is in excess. This side reaction forms bis-alkylated byproducts , which can be minimized by maintaining a 1:1 stoichiometric ratio.
Borane Reduction Specificity
Diborane selectively reduces the azepine double bond without affecting the thiophene ring. However, over-reduction of the ethenyl group to ethyl is a risk, mitigated by controlling reaction time (≤3 hours).
Spectroscopic Validation
Post-synthesis characterization includes:
-
¹H NMR : Peaks at δ 2.61 (m, 4H, CH₂), 7.39–7.55 (d, J=7.2Hz, aromatic H), and 5.80–6.20 (m, ethenyl H).
Industrial-Scale Considerations
For kilogram-scale production:
生物活性
7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno-benzazepine core. Its molecular formula is , and it possesses unique stereochemical properties that may influence its biological interactions.
Research indicates that this compound interacts with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : This compound has been shown to modulate the activity of certain GPCRs, which are critical in numerous signaling pathways. For instance, it may act as an antagonist or agonist depending on the specific receptor subtype involved .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
Biological Activity
The biological activity of the compound can be summarized in the following categories:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound in models of neurodegeneration. It appears to reduce oxidative stress and promote neuronal survival.
Case Studies
- In Vivo Studies : A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in inflammation markers and improved behavioral outcomes in models of anxiety and depression.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in humans for treating neurodegenerative diseases. Preliminary results suggest favorable pharmacokinetics and tolerability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
